molecular formula C46H57O2P B14794931 (R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid

(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid

Cat. No.: B14794931
M. Wt: 672.9 g/mol
InChI Key: VWLPKFZTUDBDIL-YACUFSJGSA-N
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Description

®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple tert-butyl groups and a spirobi[indene] core. The presence of phosphanyl and carboxylic acid functional groups further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the spirobi[indene] core through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the carboxylic acid group produces alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activity in various organic transformations.

Biology

The compound’s potential biological activity is explored in the context of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound is investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its ability to form stable complexes with metal ions is also explored for diagnostic imaging and targeted drug delivery.

Industry

Industrially, ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, forming complexes that exhibit catalytic activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-7’-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7-carboxylic acid stands out due to its spirobi[indene] core, which imparts unique steric and electronic properties

Properties

Molecular Formula

C46H57O2P

Molecular Weight

672.9 g/mol

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-carboxylic acid

InChI

InChI=1S/C46H57O2P/c1-42(2,3)31-23-32(43(4,5)6)26-35(25-31)49(36-27-33(44(7,8)9)24-34(28-36)45(10,11)12)38-18-14-16-30-20-22-46(40(30)38)21-19-29-15-13-17-37(39(29)46)41(47)48/h13-18,23-28H,19-22H2,1-12H3,(H,47,48)/t46-/m1/s1

InChI Key

VWLPKFZTUDBDIL-YACUFSJGSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C(=O)O)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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